

Application Notes and Protocols for HSD17B13 Inhibitors in NASH Animal Models

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Compound of Interest		
Compound Name:	Hsd17B13-IN-94	
Cat. No.:	B12363697	Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of HSD17B13 inhibitors, using "Hsd17B13-IN-94" as a representative investigational compound, in animal models of Nonalcoholic Steatohepatitis (NASH).

Introduction to HSD17B13 as a Therapeutic Target for NASH

Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress to nonalcoholic steatohepatitis (NASH), a more severe form characterized by inflammation and hepatocyte injury.[1] NASH can lead to advanced fibrosis, cirrhosis, and hepatocellular carcinoma.[1] Human genetic studies have identified a loss-of-function variant in the gene encoding 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) that is associated with a reduced risk of developing NASH and other chronic liver diseases.[1][2] HSD17B13 is a lipid droplet-associated protein highly expressed in the liver.[3][4] Its expression is upregulated in patients with NAFLD.[4][5] Inhibition of HSD17B13 is therefore a promising therapeutic strategy for the treatment of NASH. Emerging preclinical and mechanistic data suggest that inhibiting HSD17B13 may prevent the progression of NAFLD.[2]

Animal Models for Evaluating HSD17B13 Inhibitors

The selection of an appropriate animal model is critical for the preclinical assessment of a potential NASH therapeutic. Several models have been developed to recapitulate the key







features of human NASH.

Commonly Used NASH Animal Models:



Model	Species	Induction Method	Key Features	Duration
Diet-Induced Models				
High-Fat Diet (HFD)	Mice, Rats	Diet rich in fat (e.g., 60 kcal% fat).[6]	Steatosis, mild inflammation.[7]	20-30 weeks[8]
Western Diet (WD)	Mice, Rats	High-fat, high- fructose, high- cholesterol diet. [8]	Steatosis, inflammation, ballooning, mild fibrosis.	12-16 weeks[8]
Methionine and Choline Deficient (MCD) Diet	Mice	Diet lacking methionine and choline.[9]	Severe steatohepatitis, inflammation, ballooning, and fibrosis.[7]	6-8 weeks[8]
Choline- Deficient, L- Amino Acid- Defined, High- Fat Diet (CDAHFD)	Mice	Diet deficient in choline with high fat content.[10]	Steatosis, inflammation, ballooning, and significant fibrosis.	12-14 weeks[10]
Chemically- Induced Models				
Carbon Tetrachloride (CCl4)	Mice, Rats	Injections of CCI4.[8]	Primarily induces fibrosis.	6 weeks[8]
Combination Models				
HFD + CCI4	SD Rats	High-fat diet combined with	Accelerates fibrosis development on	12 weeks[8]



		CCI4 injections.	top of steatohepatitis.	
Gubra-Amylin NASH (GAN) Diet	Mice	High-fat, high-fructose, high-cholesterol diet. [9][11]	Induces fibrotic NASH with significant weight gain, mimicking human metabolic syndrome.[9]	28 weeks or longer[9][11]

Experimental Protocols

Protocol 1: Induction of NASH using a Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) in Mice

This protocol is designed to induce robust steatohepatitis and fibrosis, providing a suitable model for evaluating the anti-fibrotic efficacy of HSD17B13 inhibitors.

Materials:

- Male C57BL/6J mice, 6-8 weeks old
- Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (e.g., A06071302 from Research Diets, Inc.)
- Standard chow diet (for control group)
- Hsd17B13-IN-94
- Vehicle for Hsd17B13-IN-94
- Gavage needles
- Standard animal housing and husbandry equipment

Procedure:



- Acclimatization: Acclimate mice to the animal facility for at least one week with ad libitum access to standard chow and water.
- Group Allocation: Randomly assign mice to the following groups (n=8-12 per group):
 - Group 1 (Control): Standard chow diet + Vehicle
 - Group 2 (NASH): CDAHFD + Vehicle
 - Group 3 (Treatment): CDAHFD + Hsd17B13-IN-94 (low dose)
 - Group 4 (Treatment): CDAHFD + Hsd17B13-IN-94 (high dose)
- NASH Induction and Treatment:
 - Start feeding the respective diets to the allocated groups.
 - Prepare **Hsd17B13-IN-94** in the appropriate vehicle at the desired concentrations.
 - Administer Hsd17B13-IN-94 or vehicle daily via oral gavage, starting from week 6 of the diet, for a duration of 8 weeks.
- Monitoring: Monitor body weight, food intake, and the overall health of the animals weekly.
- Terminal Procedures (at 14 weeks):
 - Collect blood via cardiac puncture for serum analysis.
 - Euthanize mice and harvest the liver.
 - Weigh the liver and take sections for histology, gene expression analysis, and protein analysis.

Protocol 2: Histological Assessment of NASH

Materials:

10% neutral buffered formalin



- Paraffin embedding station
- Microtome
- Hematoxylin and Eosin (H&E) stain
- Sirius Red or Masson's trichrome stain
- Microscope

Procedure:

- Fixation: Fix liver tissue samples in 10% neutral buffered formalin for 24-48 hours.
- Processing and Embedding: Dehydrate the fixed tissues through a series of graded alcohols and embed in paraffin blocks.
- Sectioning: Cut 4-5 μm thick sections using a microtome.
- Staining:
 - Stain sections with H&E to assess steatosis, inflammation, and hepatocyte ballooning.
 - Stain sections with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition (fibrosis).
- Scoring:
 - Score the H&E stained slides for NAFLD Activity Score (NAS), which is a composite score
 of steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). A score ≥ 5
 is considered diagnostic of NASH.
 - Score the fibrosis stage on a scale of 0-4 based on the Sirius Red or Masson's trichrome staining.

Data Presentation



The following tables present hypothetical data for a study evaluating **Hsd17B13-IN-94** in a CDAHFD-induced NASH mouse model.

Table 1: Effects of Hsd17B13-IN-94 on Body Weight, Liver Weight, and Serum Biochemistry

Parameter	Control (Chow + Vehicle)	NASH (CDAHFD + Vehicle)	Hsd17B13-IN- 94 (10 mg/kg)	Hsd17B13-IN- 94 (30 mg/kg)
Final Body Weight (g)	28.5 ± 1.5	22.1 ± 1.2	22.5 ± 1.3	22.8 ± 1.4
Liver Weight (g)	1.1 ± 0.1	2.5 ± 0.3	1.9 ± 0.2#	1.6 ± 0.2#
Liver to Body Weight Ratio (%)	3.9 ± 0.3	11.3 ± 1.1	8.4 ± 0.9#	7.0 ± 0.8#
ALT (U/L)	40 ± 8	450 ± 65	280 ± 50#	150 ± 40#
AST (U/L)	60 ± 12	620 ± 80*	390 ± 60#	210 ± 55#

^{*}p < 0.05 vs. Control; #p < 0.05 vs. NASH. Data are presented as mean \pm SD.

Table 2: Histological Evaluation of Livers

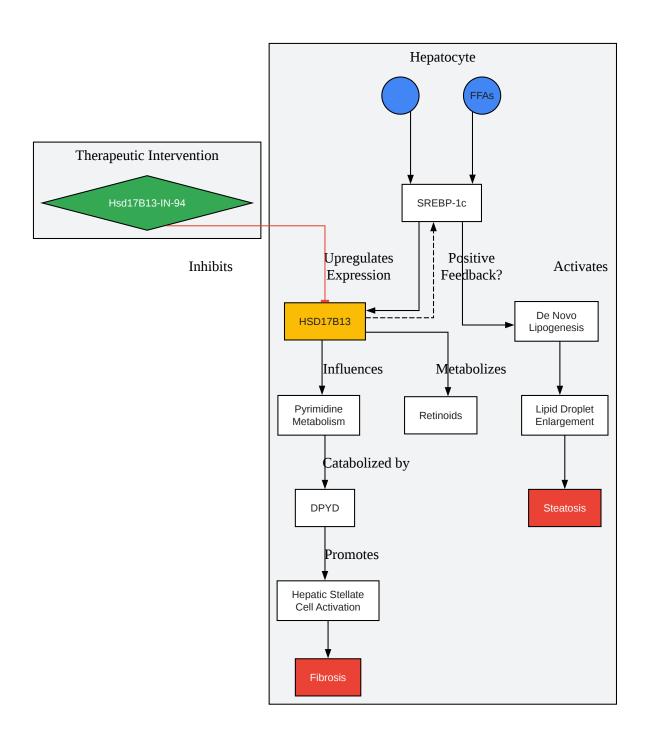


Parameter	Control (Chow + Vehicle)	NASH (CDAHFD + Vehicle)	Hsd17B13-IN- 94 (10 mg/kg)	Hsd17B13-IN- 94 (30 mg/kg)
NAFLD Activity Score (NAS)				
Steatosis (0-3)	0.1 ± 0.1	2.8 ± 0.2	2.1 ± 0.3#	1.5 ± 0.4#
Lobular Inflammation (0- 3)	0.2 ± 0.2	2.5 ± 0.3	1.8 ± 0.4#	1.1 ± 0.3#
Hepatocyte Ballooning (0-2)	0.0 ± 0.0	1.8 ± 0.2	1.1 ± 0.3#	0.5 ± 0.2#
Total NAS (0-8)	0.3 ± 0.3	7.1 ± 0.5	5.0 ± 0.8#	3.1 ± 0.7#
Fibrosis Stage (0-4)	0.1 ± 0.1	2.9 ± 0.4*	1.9 ± 0.5#	1.2 ± 0.4#

^{*}p < 0.05 vs. Control; #p < 0.05 vs. NASH. Data are presented as mean \pm SD.

Visualizations Signaling Pathway of HSD17B13 in NASH Pathogenesis



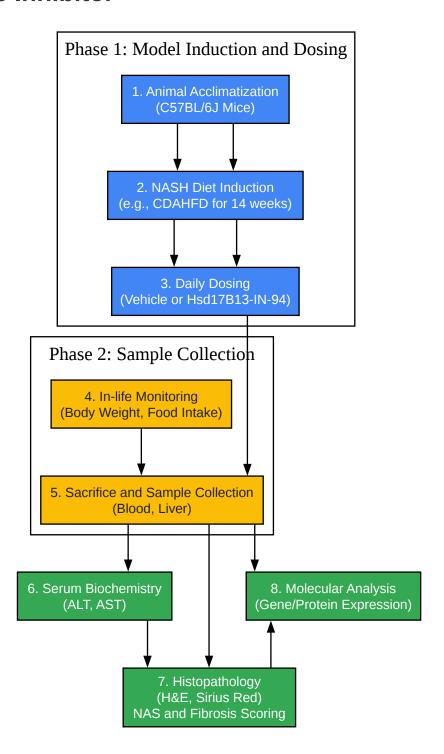


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Caption: Proposed mechanism of HSD17B13 in NASH and the point of intervention.



Experimental Workflow for Preclinical Evaluation of an HSD17B13 Inhibitor



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